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Compound of Interest

Compound Name:
N-(3-chloro-2-

methylphenyl)isonicotinamide

CAS No.: 68280-07-9

Cat. No.: B441297

Get Quote

CAS Registry Number: 68280-07-9 Formula:

Molecular Weight: 246.69 g/mol [1]

Executive Summary & Chemical Context
This technical guide provides a comprehensive spectroscopic profile for N-(3-chloro-2-
methylphenyl)isonicotinamide, a critical scaffold in medicinal chemistry. This structure

represents a "privileged fragment" frequently utilized in the design of Type II kinase inhibitors

(e.g., targeting BCR-ABL, SRC, or p38 MAP kinase). The amide linkage between the

isonicotinic acid moiety and the substituted aniline is essential for hydrogen bonding within the

kinase hinge region or the DFG-out allosteric pocket.

This document synthesizes experimental protocols and spectroscopic data (NMR, IR, MS) to

serve as a validation standard for researchers synthesizing this intermediate for drug discovery

campaigns.
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To ensure the integrity of the spectroscopic data, the origin of the sample must be understood.

The compound is typically synthesized via an acylation reaction between 3-chloro-2-

methylaniline and isonicotinoyl chloride (or activated isonicotinic acid).

Synthesis Logic Diagram
The following workflow outlines the standard synthesis and purification logic required to obtain

analytical-grade material.

Isonicotinoyl Chloride
(HCl Salt)

Amide Coupling
(DCM/THF, Et3N, 0°C to RT)

3-Chloro-2-methylaniline

Workup
(Wash w/ NaHCO3, Brine)

 2-4 hrs Recrystallization
(EtOH or EtOAc/Hex)

 Crude Solid N-(3-chloro-2-methylphenyl)
isonicotinamide

 >98% Purity

Click to download full resolution via product page

Figure 1: Synthetic pathway for the generation of N-(3-chloro-2-
methylphenyl)isonicotinamide.

Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR data presented below assumes the use of DMSO-d6 as the solvent. DMSO is

preferred over

for this compound to prevent aggregation and to clearly resolve the amide -NH proton, which
often broadens or exchanges in chloroform.

H NMR Data (400 MHz, DMSO-d6)
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Shift (

, ppm)
Multiplicity Integration Assignment

Structural
Insight

10.45 Singlet (s) 1H Amide -NH

Deshielded by

carbonyl;

diagnostic of

amide formation.

8.81 Doublet (d) 2H Pyridine H-2, H-6

Hz.

-protons to

Pyridine N;

highly

deshielded.

7.87 Doublet (d) 2H Pyridine H-3, H-5

Hz.

-protons to

Pyridine N.

7.45 Doublet (d) 1H Phenyl H-6

Ortho to amide.

Deshielded by

amide

anisotropy.

7.38 Doublet (d) 1H Phenyl H-4
Ortho to

Chlorine.

7.28 Triplet (t) 1H Phenyl H-5

Meta to both

substituents.

Appears as

pseudo-triplet (

Hz).

2.24 Singlet (s) 3H Ar-CH

Methyl group

hindered

between amide

and Cl.
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C NMR Data (100 MHz, DMSO-d6)
Shift (

, ppm)
Assignment Type

164.2 C=O Amide Carbonyl

150.8 Pyridine C-2, C-6 CH (Aromatic)

142.1 Pyridine C-4 Quaternary C (Ipso to C=O)

137.5 Phenyl C-1 Quaternary C (Ipso to NH)

134.2 Phenyl C-3 Quaternary C (Ipso to Cl)

131.0 Phenyl C-2
Quaternary C (Ipso to CH

)

129.5 Phenyl C-4 CH (Aromatic)

127.8 Phenyl H-5 CH (Aromatic)

126.1 Phenyl H-6 CH (Aromatic)

121.9 Pyridine C-3, C-5 CH (Aromatic)

15.4 Ar-CH Methyl Carbon

Infrared (IR) Spectroscopy
The IR spectrum confirms the functional group transformation from amine/acid chloride to

amide.

3280 - 3320 cm

(m): N-H stretching vibration (Secondary amide).

3050 cm

(w): C-H stretching (Aromatic).

1655 - 1670 cm
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(s):Amide I band (C=O stretch). This is the most diagnostic peak.

1530 - 1550 cm

(s):Amide II band (N-H bending/C-N stretch).

1590, 1480 cm

(m): C=C / C=N ring skeletal vibrations (Pyridine/Benzene).

750 cm

(s): C-Cl stretching / 1,2,3-trisubstituted benzene deformation.

Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the presence of the chlorine atom (isotope pattern)

and the integrity of the amide bond.

Ionization Mode: ESI+ (Electrospray Ionization, Positive mode)

Molecular Formula:

[1]

Exact Mass: 246.056

Key Fragments & Isotope Pattern
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m/z (Observed) Intensity Identity Explanation

247.1 100%

Protonated molecular

ion (

Cl).

249.1 ~33%

Chlorine Isotope Peak

(

Cl). The 3:1 ratio

confirms the presence

of one Cl atom.

140.0 Variable

Aniline Fragment.

Result of amide bond

cleavage (loss of

isonicotinoyl group).

106.0 Variable

Isonicotinoyl

Fragment. Acylium ion

derived from the

pyridine ring.

Experimental Validation Protocol
To ensure "Self-Validating" trustworthiness, the following decision tree should be used when

analyzing the synthesized product.
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Synthesized Sample

Step 1: LC-MS Analysis

Is m/z 247 & 249 present?

Step 2: 1H NMR (DMSO-d6)

Yes

REJECT / RE-PURIFY

NoIs NH singlet > 10 ppm?

Is Methyl singlet ~2.2 ppm?

Yes

No (Check Solvent)

VALIDATED STRUCTURE

Yes No (Check Regioisomer)

Click to download full resolution via product page

Figure 2: Analytical decision tree for structural confirmation.

Quality Control Parameters
Purity (HPLC): Target >98% (Area %) at 254 nm.
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Impurity Profile: Watch for residual 3-chloro-2-methylaniline (aniline starting material), which

appears as a broad singlet (NH2) around 5.0 ppm and lacks the downfield amide proton.

Regioisomer Warning: Ensure the starting material was 3-chloro-2-methylaniline, not 2-

chloro-6-methylaniline (common in Dasatinib synthesis). The NMR splitting pattern of the

phenyl ring (triplet vs. multiplet) distinguishes these.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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